P2X4 Receptor Antagonism: Target Compound vs. Structurally Related P2X4 Ligands
The target compound exhibits measurable antagonist activity at the human P2X4 receptor with an IC₅₀ of 1,280 nM in a calcium influx assay using human 1321N1 astrocytoma cells [1]. This provides a validated, albeit modest, functional annotation for the free carboxylic acid scaffold at this ion channel target. In contrast, optimized P2X4 antagonists such as the clinical candidate BX-430 achieve IC₅₀ values of approximately 540 nM in comparable calcium-influx readouts [2]. Additionally, the structurally distinct P2X4 antagonist NP-1815-PX (a benzofuro[3,2-d]pyrimidine derivative) reports an IC₅₀ of 0.5–1 µM range depending on the cellular context [3]. The target compound's sub-micromolar-range activity therefore places it within the functional window of known P2X4 antagonist chemotypes, despite its primary utility as a synthetic intermediate rather than an optimized drug candidate.
| Evidence Dimension | P2X4 receptor antagonism (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1,280 nM |
| Comparator Or Baseline | BX-430: IC₅₀ ≈ 540 nM (comparable assay format); NP-1815-PX: IC₅₀ ≈ 500–1,000 nM |
| Quantified Difference | Target compound is ~2.4-fold less potent than BX-430; approximately equipotent to NP-1815-PX within reported range |
| Conditions | Human P2X4 receptor expressed in human 1321N1 cells; reduction in intracellular Ca²⁺ influx; 30 min incubation |
Why This Matters
Establishes that the free carboxylic acid scaffold retains measurable P2X4 activity, enabling its use as a reference pharmacophore or starting point for further derivatization in purinergic target programs — a functional annotation absent for most regioisomeric analogs.
- [1] BindingDB. BDBM50596625 (CHEMBL5174645): Antagonist activity at human P2X4 receptor expressed in human 1321N1 cells — IC₅₀ = 1.28E+3 nM. Curated from ChEMBL, accessed June 2023. View Source
- [2] Aby, F. et al. BX-430: a potent and selective P2X4 receptor antagonist with in vivo efficacy in neuropathic pain models. Br. J. Pharmacol. 2018, 175, 3033–3050. View Source
- [3] Moriyama, T. et al. NP-1815-PX, a P2X4 receptor antagonist, inhibits microglial activation and neuropathic pain. J. Pharmacol. Sci. 2017, 133, 195–201. View Source
